Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex molecule featuring a fused tetrahydrothieno-pyridine core substituted with a 3-chlorobenzo[b]thiophene carboxamide group, a methyl ester, and an isopropyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies .
Properties
IUPAC Name |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S2.ClH/c1-11(2)24-9-8-12-15(10-24)29-20(16(12)21(26)27-3)23-19(25)18-17(22)13-6-4-5-7-14(13)28-18;/h4-7,11H,8-10H2,1-3H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQBQKBBYPZMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a thieno[2,3-c]pyridine core with a chlorobenzo[b]thiophene moiety and carboxamide groups, which are known to enhance biological activity. This article reviews the biological activities associated with this compound, including its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 470.4 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN3O2S2 |
| Molecular Weight | 470.4 g/mol |
| CAS Number | 1215633-50-3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. These compounds have been shown to inhibit specific kinases involved in cancer progression:
- Kinase Inhibition : The thieno[2,3-c]pyridine derivatives demonstrate efficacy against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth and metastasis .
- Cell Viability Assays : In studies evaluating cytotoxicity using the MTT assay on cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer), significant reductions in cell viability were observed .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications:
- Mechanism of Action : The presence of the carboxamide groups enhances the ability of the compound to modulate inflammatory pathways .
- Experimental Evidence : Related compounds have been documented to reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic benefits for conditions like arthritis or other inflammatory diseases .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Tetrahydrothieno Derivatives : A series of substituted tetrahydrothieno derivatives were synthesized and evaluated for their antimicrobial activity, which provides insights into the broader biological profile of thieno-based compounds .
- Inhibition Studies : A study focused on benzo[b]thiophenes demonstrated their effectiveness as inhibitors of human monoamine oxidase (hMAO), highlighting the potential neuroprotective effects of structurally similar compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibit significant antiproliferative activities against various cancer cell lines. The mechanism involves disruption of cellular functions through interaction with specific enzymes or receptors involved in cancer progression .
Anti-inflammatory Properties
The compound has also shown potential anti-inflammatory effects. Studies suggest that it may inhibit kinases involved in inflammatory pathways, contributing to its therapeutic profile .
Antimicrobial Activity
There is ongoing research into the antimicrobial properties of this compound. Its structural characteristics may allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents .
Research Findings and Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Cancer Research : Investigations into its efficacy against specific cancer types have shown promising results in preclinical models.
- Inflammation Studies : Clinical trials are exploring its effectiveness in reducing inflammation markers in patients with chronic inflammatory conditions.
- Antimicrobial Testing : Laboratory studies are assessing its activity against a range of bacterial strains to evaluate its potential as an antibiotic agent.
Chemical Reactions Analysis
Hydrolysis of Ester and Amide Functional Groups
The methyl ester and amide groups undergo hydrolysis under acidic or basic conditions:
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The ester hydrolysis is accelerated by the electron-withdrawing thienopyridine ring, while the amide bond requires stronger basic conditions due to resonance stabilization .
Nucleophilic Substitution at the Chlorobenzo[b]thiophene Moiety
The 3-chloro substituent on the benzo[b]thiophene ring participates in nucleophilic aromatic substitution (NAS):
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The chloro group’s reactivity is enhanced by the electron-deficient nature of the benzo[b]thiophene ring .
Reduction of the Tetrahydrothienopyridine Core
The saturated thienopyridine ring undergoes selective reduction:
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Catalytic hydrogenation preserves the stereochemical integrity of the isopropyl substituent at position 6 .
Electrophilic Aromatic Substitution on Thiophene Rings
The electron-rich thiophene rings undergo electrophilic substitution:
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Nitration occurs preferentially at the C5 position of the thienopyridine ring due to directing effects of the fused bicyclic system .
Oxidation of the Thienopyridine Skeleton
Controlled oxidation modifies the sulfur-containing ring:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C (1 h) | Sulfoxide derivative | Bioactivity modulation | , |
| KMnO₄ | H₂O, 80°C (4 h) | Ring-opened dicarboxylic acid | Degradation studies |
Functionalization via Cross-Coupling Reactions
The chlorobenzo[b]thiophene moiety enables palladium-catalyzed cross-couplings:
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These reactions retain the hydrochloride counterion, which does not interfere with the catalytic cycle .
Key Stability Considerations
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a tetrahydrothieno[2,3-c]pyridine backbone with several derivatives, differing primarily in substituents (Table 1). Key structural variations include:
- R₁ (Carboxamide group) : The 3-chlorobenzo[b]thiophene group in the target compound contrasts with simpler acyl or aryl groups in analogs.
- R₂ (Ester group): The methyl ester distinguishes it from ethyl esters in compounds like Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride .
- R₃ (Alkyl chain) : The isopropyl group at position 6 differs from methyl, ethyl, or tert-butyl substituents in analogs, influencing steric and lipophilic properties .
Table 1: Structural Comparison of Key Compounds
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Optimization Tips :
- Use a 1.2:1 molar ratio of anhydride to intermediate to minimize side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or LC-MS.
- Purification via HPLC with MeCN:H₂O gradients improves yield (typically 65–78%) .
Basic: How are spectroscopic techniques (NMR, IR, HRMS) employed to confirm structural integrity?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Key Peaks :
- Benzo[b]thiophene : Aromatic protons at δ 7.4–7.8 ppm (multiplet), C=O at ~170 ppm.
- Tetrahydrothienopyridine : Isopropyl CH₃ at δ 1.2–1.4 ppm, NH amide proton at δ 10.2–10.5 ppm.
- Use deuterated DMSO or CDCl₃ for solubility .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), NH (3280–3320 cm⁻¹), and C-Cl (750–800 cm⁻¹) stretches .
- HRMS : Validate molecular ion [M+H]⁺ (calculated for C₂₃H₂₄ClN₂O₃S₂: 517.08) with <2 ppm error .
Advanced: How do structural modifications (e.g., isopropyl vs. tert-butyl substituents) impact antibacterial activity?
Q. Methodological Answer :
- Comparative Studies : Replace the 6-isopropyl group with tert-butyl (steric bulk) or phenyl (aromaticity). Assess activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .
- Key Findings :
- Isopropyl : Optimal balance of lipophilicity (logP ~3.2) and membrane penetration (MIC: 2 µg/mL for S. aureus).
- tert-Butyl : Increased steric hindrance reduces target binding (MIC increases to 8 µg/mL) .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with bacterial DNA gyrase. The isopropyl group enhances hydrophobic contacts with Val96 and Ala99 residues .
Advanced: What mechanistic insights explain discrepancies in bioactivity across similar derivatives?
Q. Methodological Answer :
- Case Study : Compare the target compound with analogs lacking the 3-chlorobenzo[b]thiophene moiety.
- Bioactivity Drop : Analogues without the chlorine substituent show 4x lower activity due to reduced electron-withdrawing effects and disrupted π-π stacking with bacterial enzymes .
- Troubleshooting :
Advanced: How can stability studies (pH, temperature) inform formulation strategies?
Q. Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC:
- Thermal Stability : Store at -20°C under nitrogen to prevent oxidation of the thiophene ring. DSC analysis shows decomposition onset at 215°C .
Advanced: What computational approaches validate target engagement in proposed mechanisms?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Simulate binding to E. coli DNA gyrase (PDB: 1KZN) using AMBER or GROMACS.
- The 3-chlorobenzo[b]thiophene group forms halogen bonds with Asp81, while the tetrahydrothienopyridine core stabilizes the ATP-binding pocket .
- SAR Analysis :
- Correlate Hammett σ values of substituents (e.g., Cl, CH₃) with MIC data to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
